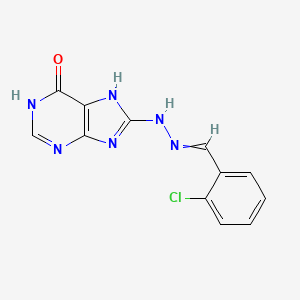![molecular formula C13H17Cl2N3O2S B5976907 2-[2-(2,5-dichlorophenoxy)butanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B5976907.png)
2-[2-(2,5-dichlorophenoxy)butanoyl]-N-ethylhydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2,5-dichlorophenoxy)butanoyl]-N-ethylhydrazinecarbothioamide, also known as ethephon, is a synthetic plant growth regulator. It is widely used in agriculture to promote fruit ripening, increase fruit size, and induce flowering. Ethephon is also used in scientific research to study plant physiology, biochemistry, and molecular biology.
作用机制
Ethephon is converted into ethylene, a natural plant hormone, by the action of endogenous enzymes. Ethylene promotes fruit ripening, increases fruit size, and induces flowering by activating a variety of genes involved in these processes. Ethylene also regulates the expression of genes involved in stress responses, pathogen defense, and abiotic stress tolerance.
Biochemical and Physiological Effects
Ethephon has a variety of biochemical and physiological effects on plants. It promotes fruit ripening by increasing the synthesis of ethylene, which in turn activates genes involved in the breakdown of cell walls, chlorophyll degradation, and the synthesis of pigments and flavors. Ethephon also increases the size of fruits by promoting cell division and elongation, and induces flowering by activating genes involved in the regulation of the floral transition.
实验室实验的优点和局限性
Ethephon has several advantages for lab experiments. It is a well-characterized and widely used plant growth regulator that is commercially available. It is relatively inexpensive and easy to use, and can be applied to plants at different developmental stages and concentrations. However, 2-[2-(2,5-dichlorophenoxy)butanoyl]-N-ethylhydrazinecarbothioamide has some limitations for lab experiments. Its effects on plants can be variable depending on the species, cultivar, and environmental conditions. Ethephon can also have non-specific effects on plant growth and development, and can induce stress responses that may interfere with the interpretation of data.
未来方向
There are several future directions for research on 2-[2-(2,5-dichlorophenoxy)butanoyl]-N-ethylhydrazinecarbothioamide. One area of interest is the identification of the molecular targets of 2-[2-(2,5-dichlorophenoxy)butanoyl]-N-ethylhydrazinecarbothioamide in plants, and the elucidation of the signaling pathways that mediate its effects. Another area of interest is the development of new 2-[2-(2,5-dichlorophenoxy)butanoyl]-N-ethylhydrazinecarbothioamide analogs with improved efficacy and specificity for different plant species and developmental stages. Finally, the application of 2-[2-(2,5-dichlorophenoxy)butanoyl]-N-ethylhydrazinecarbothioamide in combination with other plant growth regulators and stress signals may provide new insights into the complex regulatory networks that control plant growth and development.
Conclusion
In conclusion, 2-[2-(2,5-dichlorophenoxy)butanoyl]-N-ethylhydrazinecarbothioamide is a synthetic plant growth regulator that has a variety of applications in agriculture and scientific research. It is widely used to promote fruit ripening, increase fruit size, and induce flowering, and is a valuable tool for studying plant physiology, biochemistry, and molecular biology. Ethephon has a well-characterized mechanism of action, and its effects on plants have been extensively studied. However, further research is needed to fully understand the molecular and physiological basis of its effects, and to develop new 2-[2-(2,5-dichlorophenoxy)butanoyl]-N-ethylhydrazinecarbothioamide analogs with improved efficacy and specificity.
合成方法
The synthesis of 2-[2-(2,5-dichlorophenoxy)butanoyl]-N-ethylhydrazinecarbothioamide involves the reaction of 2,5-dichlorophenol with crotonaldehyde to form 2-(2,5-dichlorophenoxy)butanal. The aldehyde is then reacted with N-ethylhydrazinecarbothioamide to form 2-[2-(2,5-dichlorophenoxy)butanoyl]-N-ethylhydrazinecarbothioamide. The overall reaction scheme is shown below:
科学研究应用
Ethephon is widely used in scientific research to study plant physiology, biochemistry, and molecular biology. It is used to induce fruit ripening, increase fruit size, and induce flowering in a variety of crops such as tomatoes, bananas, grapes, and citrus fruits. Ethephon is also used to study the regulation of gene expression, hormone signaling pathways, and enzyme activities in plants.
属性
IUPAC Name |
1-[2-(2,5-dichlorophenoxy)butanoylamino]-3-ethylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N3O2S/c1-3-10(12(19)17-18-13(21)16-4-2)20-11-7-8(14)5-6-9(11)15/h5-7,10H,3-4H2,1-2H3,(H,17,19)(H2,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAAJYJTTFWNBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NNC(=S)NCC)OC1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,5-dichlorophenoxy)butanoyl]-N-ethylhydrazinecarbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-(1H-pyrazol-1-yl)ethyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole](/img/structure/B5976827.png)
![3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B5976835.png)

![N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-2-butynamide](/img/structure/B5976853.png)
![N-(2-chlorobenzyl)-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5976856.png)
![1-(4-chlorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B5976860.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-{[(2-methylbenzyl)amino]methyl}-2-piperidinone](/img/structure/B5976869.png)
![6-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}-2-pyridinol trifluoroacetate (salt)](/img/structure/B5976870.png)
![(2,1,3-benzothiadiazol-5-ylmethyl)methyl{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B5976877.png)
![2-[1-(cyclohexylmethyl)-4-(2,3-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5976892.png)
![1-(2-phenylethyl)-4-[(8-quinolinylmethyl)amino]-2-pyrrolidinone](/img/structure/B5976898.png)
![3-chloro-N-(2-ethylphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5976900.png)
![7-(ethylsulfonyl)-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5976915.png)
![N-isopropyl-2-[2-methyl-4-oxo-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B5976919.png)